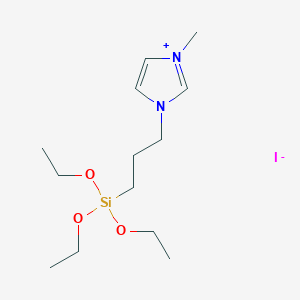
2-(2-Phenoxy-phenyl)-acetamidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Phenoxy-phenyl)-acetamidine hydrochloride, also known as 2-PPH, is a synthetic organic compound used in the laboratory for a variety of scientific research applications. It is a water-soluble white powder that is used for its ability to modulate enzyme activity, as a substrate for enzyme assays, and as a reactant in chemical reactions.
Wissenschaftliche Forschungsanwendungen
2-(2-Phenoxy-phenyl)-acetamidine hydrochloride is used as a tool in a variety of scientific research applications. It is used as a substrate for enzyme assays, as a reagent in chemical reactions, and as a modulator of enzyme activity. It has been used to study the effects of protease inhibitors on enzyme activity, to study the effects of enzyme inhibitors on enzyme activity, and to study the effects of small molecules on enzyme activity.
Wirkmechanismus
2-(2-Phenoxy-phenyl)-acetamidine hydrochloride acts as a substrate for enzymes, as an inhibitor of enzymes, and as a modulator of enzyme activity. When used as a substrate, it binds to the enzyme and is acted upon by the enzyme to produce a product. When used as an inhibitor, it binds to the enzyme and prevents the enzyme from performing its normal function. When used as a modulator, it binds to the enzyme and alters the enzyme's activity, either increasing or decreasing its activity.
Biochemical and Physiological Effects
2-(2-Phenoxy-phenyl)-acetamidine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in signal transduction pathways, to modulate the activity of enzymes involved in metabolic pathways, and to modulate the activity of enzymes involved in DNA and RNA synthesis. It has also been shown to have an effect on the activity of enzymes involved in cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-Phenoxy-phenyl)-acetamidine hydrochloride in laboratory experiments include its water solubility, its ability to modulate enzyme activity, and its ability to be used as a substrate for enzyme assays. The limitations of using 2-(2-Phenoxy-phenyl)-acetamidine hydrochloride in laboratory experiments include its potential to cause toxicity, its potential to cause side effects, and its potential to interfere with other compounds in the reaction mixture.
Zukünftige Richtungen
For 2-(2-Phenoxy-phenyl)-acetamidine hydrochloride include further studies on its effects on enzyme activity, its potential to be used as a therapeutic agent, and its potential to be used in drug delivery systems. Additionally, further studies on its effects on cell growth and differentiation, its potential to be used as an imaging agent, and its potential to be used in drug screening assays are also areas of potential research. Finally, further studies on its effects on signal transduction pathways, its potential to be used in gene therapy, and its potential to be used in the development of new drugs are also areas of potential research.
Synthesemethoden
2-(2-Phenoxy-phenyl)-acetamidine hydrochloride is synthesized from the reaction of 2-phenoxy-phenylacetic acid and an amine. The reaction begins with the conversion of the carboxylic acid to an acid chloride, followed by the addition of the amine to form the amide. The amide is then reacted with hydrochloric acid to form the hydrochloride salt of 2-(2-Phenoxy-phenyl)-acetamidine hydrochloride.
Eigenschaften
IUPAC Name |
2-(2-phenoxyphenyl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.ClH/c15-14(16)10-11-6-4-5-9-13(11)17-12-7-2-1-3-8-12;/h1-9H,10H2,(H3,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHMYMXHCSVXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenoxy-phenyl)-acetamidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)
![Ethyl 3-[isopropylamino-(4-nitrophenyl)-methyl]-1H-indole-2-carboxylate hydrochloride](/img/structure/B6354061.png)


![N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98%](/img/structure/B6354077.png)







